

# Discovery and history of substituted biphenyls

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## Compound of Interest

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An In-Depth Technical Guide on the Discovery and History of Substituted Biphenyls

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Substituted biphenyls represent a class of aromatic compounds featuring two phenyl rings linked by a single carbon-carbon bond, with various functional groups attached. This structural motif is of profound importance across diverse scientific disciplines, serving as a foundational scaffold in medicinal chemistry, a critical component in materials science, and a cornerstone in the development of chiral ligands for asymmetric catalysis.[\[1\]](#)[\[2\]](#)[\[3\]](#) The unique stereochemical properties of ortho-substituted biphenyls, which can exhibit axial chirality due to restricted rotation (atropisomerism), have opened up avenues for creating highly selective catalysts and stereospecific pharmaceuticals.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Initially identified in natural sources like coal tar, the synthetic journey of biphenyl derivatives has evolved from harsh, low-yielding classical methods to sophisticated and highly efficient transition-metal-catalyzed cross-coupling reactions.[\[7\]](#)[\[8\]](#) This guide provides a comprehensive overview of the historical milestones, pivotal synthetic methodologies, and the transformative applications of substituted biphenyls, with a particular focus on their role in drug discovery and development.

## Foundational Discoveries and Early Synthetic Methods

The synthesis of the biphenyl scaffold can be traced back over 160 years, with early methods laying the groundwork for more advanced techniques.<sup>[7]</sup>

## The Wurtz-Fittig Reaction (1862)

Extending upon Wurtz's 1855 work on coupling alkyl halides, Rudolph Fittig developed a method to couple an aryl halide with an alkyl halide using sodium metal. A variation of this, the coupling of two aryl halides, provided one of the first routes to biphenyl derivatives.<sup>[7]</sup> The reaction proceeds via a free radical mechanism involving dehalogenation by the metal surface, followed by the coupling of the aryl radicals.<sup>[7]</sup> However, this method often suffered from low yields and a lack of selectivity, particularly with complex substrates.<sup>[7]</sup>

## The Ullmann Reaction (1901)

A significant advancement came in 1901 when German chemist Fritz Ullmann discovered that heating an aryl halide with copper powder could produce a symmetrical biaryl.<sup>[1][7][9]</sup> This copper-catalyzed homocoupling reaction, known as the Ullmann reaction, offered a more reliable method than the Wurtz-Fittig approach.<sup>[9][10]</sup> The traditional Ullmann reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper.<sup>[9][10][11]</sup> The mechanism is believed to involve the formation of an organocopper intermediate.<sup>[9]</sup> Subsequent developments, known as Ullmann condensations or Ullmann-type reactions, expanded this chemistry to form C-O, C-N, and C-S bonds, broadening its utility significantly.<sup>[11]</sup>

## The Gomberg-Bachmann Reaction (1924)

Named after Moses Gomberg and Werner Emmanuel Bachmann, this reaction provides a route to biaryls through the coupling of an aryl diazonium salt with another aromatic compound in the presence of a base.<sup>[12][13]</sup> The reaction proceeds via an aryl radical intermediate.<sup>[14][15]</sup> While versatile in scope for both components, the original procedure was often plagued by numerous side reactions of the diazonium salt, leading to generally low yields (less than 40%).<sup>[12][13][14]</sup>

## The Emergence of Atropisomerism

One of the most defining features of substituted biphenyls is their capacity for atropisomerism—a type of stereoisomerism arising from hindered rotation around a single bond.<sup>[4][6][16]</sup>

If the ortho-positions of the biphenyl rings are occupied by bulky substituents, steric hindrance can restrict free rotation about the pivotal C-C bond.<sup>[17]</sup> If the barrier to rotation is high enough, individual rotational isomers (rotamers) can be isolated as stable, distinct compounds.<sup>[4][17]</sup> These non-superimposable mirror-image conformers are enantiomers that exhibit axial chirality.<sup>[4][6]</sup>

The first experimental detection of this phenomenon was achieved in 1922 by George Christie and James Kenner, who resolved a tetra-substituted biphenyl derivative, 6,6'-dinitro-2,2'-diphenic acid.<sup>[4]</sup> This discovery was crucial, as it established a new class of chiral molecules. The stability of these atropisomers is dependent on the size of the ortho substituents; larger groups create a higher energy barrier to rotation, making racemization more difficult.<sup>[17]</sup> This principle became the foundation for designing influential chiral ligands like BINAP, which are pivotal in modern asymmetric catalysis.<sup>[4]</sup>

## The Modern Era: Palladium-Catalyzed Cross-Coupling

The latter half of the 20th century witnessed a revolution in C-C bond formation with the advent of palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and milder reaction conditions compared to their predecessors.

### The Suzuki-Miyaura Coupling (1979)

First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most important and widely used methods for synthesizing substituted biphenyls.<sup>[18]</sup> This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.<sup>[18]</sup> Its advantages include the commercial availability and stability of many boronic acids, the mild reaction conditions, and the generation of non-toxic inorganic byproducts.<sup>[18]</sup> The development of highly efficient phosphine ligands has further expanded the scope and efficiency of this reaction, making it a staple in both academic and industrial settings, including pharmaceutical manufacturing.<sup>[18][19][20]</sup>

### Other Key Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is predominant, several other palladium- or nickel-catalyzed reactions are also instrumental in biphenyl synthesis:[2][7]

- Kumada Coupling: Utilizes a Grignard reagent (organomagnesium) as the organometallic partner.
- Stille Coupling: Employs an organotin compound.
- Negishi Coupling: Uses an organozinc reagent.
- Hiyama Coupling: Involves an organosilicon compound.

These reactions provide a powerful and versatile toolkit, allowing chemists to choose the optimal method based on substrate availability, functional group compatibility, and desired reaction conditions.

## Applications in Drug Discovery: The "Sartans"

The biphenyl scaffold is a privileged structure in medicinal chemistry, most famously exemplified by the Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans." [21] These drugs are critical first-line treatments for hypertension, heart failure, and diabetic nephropathy.[22][23]

## History and Development

The journey to the sartans began with the understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[21][24] The hormone Angiotensin II (Ang II) raises blood pressure by binding to the AT1 receptor.[23][24][25] Early attempts to block this interaction focused on peptide analogues of Ang II, such as saralasin, developed in the 1970s. [21] While effective, these peptide-based drugs had poor oral bioavailability.

The breakthrough came with the development of non-peptide antagonists. Scientists at DuPont and Takeda identified lead compounds that mimicked the key features of Ang II. This research culminated in the creation of Losartan, the first orally active, potent, and selective non-peptide AT1 receptor blocker.[21] Approved for clinical use in the United States in 1995, Losartan features a characteristic biphenyl-tetrazole moiety, which proved essential for its antagonist activity.[21]

Following Losartan's success, several other ARBs were developed, including Valsartan, Candesartan, and Irbesartan, many of which retain the core biphenylmethyl group.[21]

## Mechanism of Action: The RAAS Pathway

ARBs exert their therapeutic effect by selectively blocking the AT1 receptor, preventing Angiotensin II from binding and initiating its hypertensive effects, which include vasoconstriction and aldosterone secretion.[23] This targeted blockade leads to vasodilation and a reduction in blood pressure.[22]

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// Inhibition ARBs -> AT1_Receptor [label=" Blocks", style=dashed, arrowhead=tee, color="#EA4335", penwidth=2];
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// Invisible nodes for alignment {rank=same; Renin; ACE;} {rank=same; Angiotensinogen; AngI; AngII; AT1_Receptor; Effects;} {rank=min; Angiotensinogen;} } RAAS Pathway and ARB Mechanism of Action.
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## Experimental Protocols for Key Syntheses

The following sections provide generalized experimental protocols for the classical Ullmann reaction and the modern Suzuki-Miyaura coupling. Note that specific conditions (temperature, solvent, catalyst, base, reaction time) must be optimized for each unique set of substrates.

# Generalized Protocol: Ullmann Biaryl Coupling (Classical)

This protocol describes the homocoupling of an activated aryl halide.

## Materials:

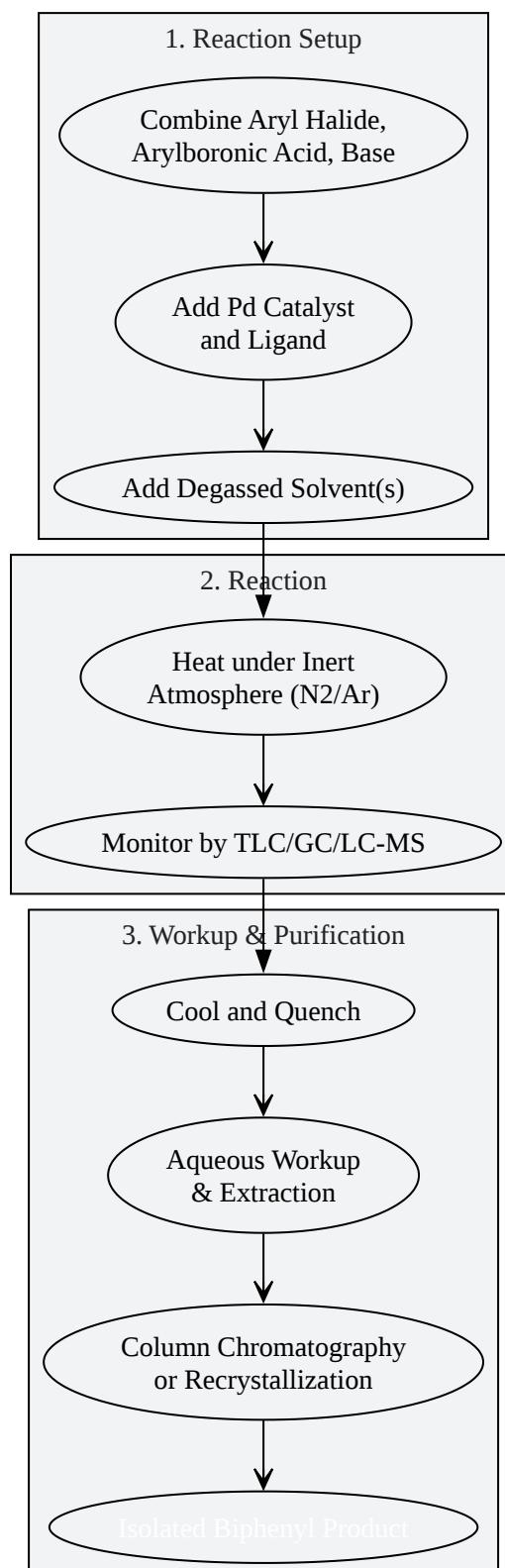
- Aryl Halide (e.g., o-chloronitrobenzene)
- Copper-bronze alloy or activated copper powder
- High-boiling solvent (e.g., Dimethylformamide (DMF) or sand for neat reaction)

## Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aryl halide and copper powder (typically a 1:1 to 1:2 molar ratio of halide to copper).
- Heating: Heat the mixture to a high temperature (typically 180-220°C). If using a solvent like DMF, heat to reflux. The reaction is often run neat (without solvent) by mixing the reactants with sand to aid heat transfer.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can be several hours.
- Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, filter the mixture to remove copper residues and wash the solid with a suitable organic solvent (e.g., toluene or ethyl acetate).
- Extraction: If the reaction was run neat, add a solvent like toluene to the solid mass and heat to dissolve the organic components. Filter the hot solution to remove copper and sand.
- Purification: Combine the organic filtrates, wash with water and brine, dry over an anhydrous salt (e.g., MgSO<sub>4</sub>), and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the symmetric biphenyl.

## Generalized Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

[Click to download full resolution via product page](#)**Materials:**

- Aryl Halide (Ar<sup>1</sup>-X, where X = I, Br, Cl, or OTf)
- Arylboronic Acid or Ester (Ar<sup>2</sup>-B(OR)<sub>2</sub>)
- Palladium Catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>, Pd<sub>2</sub>(dba)<sub>3</sub>)
- Ligand (if required, e.g., PPh<sub>3</sub>, SPhos)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Anhydrous, degassed solvent(s) (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

- Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), base (2.0-3.0 eq.), palladium catalyst (0.01-0.05 eq.), and ligand (if used).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Add the degassed solvent(s) via syringe.
- Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).
- Monitoring: Monitor the reaction for the disappearance of the limiting starting material by TLC, GC, or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to afford the pure substituted biphenyl product.

## Quantitative Data Summary

The efficiency of biphenyl synthesis has improved dramatically with modern methods.

Table 1: Comparison of Yields for Selected Biphenyl Synthesis Methods

Reaction Method	Typical Substrates	Catalyst/Reagent	Conditions	Typical Yield Range	Citation(s)
Gomberg-Bachmann	Aryl Diazonium Salt + Arene	Base	Room Temp	< 40%	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Ullmann Reaction	Activated Aryl Halides	Copper	> 200°C	40 - 80% (variable)	<a href="#">[10]</a>
Suzuki-Miyaura	Aryl Halide + Arylboronic Acid	Palladium Complex	80 - 110°C	70 - 99%	<a href="#">[18]</a> <a href="#">[26]</a>

Table 2: Key Angiotensin II Receptor Blocker (ARB) Drugs

Drug Name	Key Structural Feature	Company/Developer	Year of First Approval
Losartan	Biphenyl-tetrazole, Imidazole	DuPont / Merck	1995
Valsartan	Biphenyl-tetrazole, Acylated Amino Acid	Ciba-Geigy (Novartis)	1996
Irbesartan	Biphenyl-tetrazole, Spirocyclopentane	Sanofi	1997
Candesartan	Biphenyl-tetrazole, Benzimidazole	Takeda / AstraZeneca	1997
Telmisartan	Biphenyl-carboxylate, Dibenzimidazole	Boehringer Ingelheim	1998

## Conclusion

The journey from the initial discovery of biphenyls to the sophisticated synthesis of complex, life-saving pharmaceuticals is a testament to over a century of chemical innovation. Early methods like the Ullmann and Gomberg-Bachmann reactions, while historically significant, have been largely superseded by the efficiency and versatility of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The recognition of atropisomerism in ortho-substituted biphenyls unlocked new frontiers in asymmetric synthesis and catalysis. Today, the biphenyl scaffold remains a cornerstone of modern organic chemistry, enabling the creation of novel materials, potent ligands, and a continuing stream of therapeutic agents that impact global health. For researchers in drug development, a deep understanding of the history and synthesis of this "privileged" structure is indispensable for designing the next generation of innovative molecules.

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